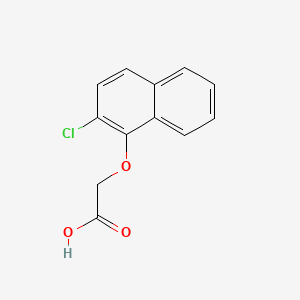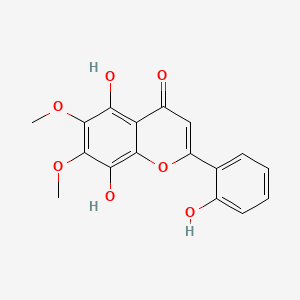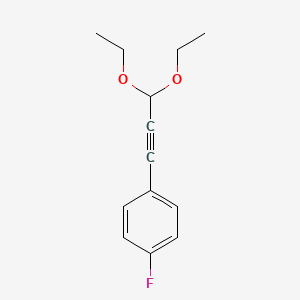
1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene: is an organic compound with the molecular formula C13H16O2 . It is characterized by the presence of a fluorobenzene ring substituted with a 3,3-diethoxyprop-1-yn-1-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-diethoxyprop-1-yne, which is a key intermediate.
Reaction with Fluorobenzene: The 3,3-diethoxyprop-1-yne is then reacted with fluorobenzene under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The diethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted fluorobenzenes, while oxidation and reduction can lead to the formation of different alcohols, ketones, or aldehydes.
Scientific Research Applications
1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethoxyprop-1-yne: A key intermediate in the synthesis of 1-(3,3-Diethoxyprop-1-yn-1-yl)-4-fluorobenzene.
Fluorobenzene: The parent compound from which the fluorobenzene ring is derived.
1-(3,3-Diethoxyprop-1-yn-1-yl)benzene: A similar compound without the fluorine substitution.
Uniqueness
This compound is unique due to the presence of both the fluorobenzene ring and the 3,3-diethoxyprop-1-yn-1-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
74929-22-9 |
|---|---|
Molecular Formula |
C13H15FO2 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
1-(3,3-diethoxyprop-1-ynyl)-4-fluorobenzene |
InChI |
InChI=1S/C13H15FO2/c1-3-15-13(16-4-2)10-7-11-5-8-12(14)9-6-11/h5-6,8-9,13H,3-4H2,1-2H3 |
InChI Key |
LOLFXDAZCQNCQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC1=CC=C(C=C1)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



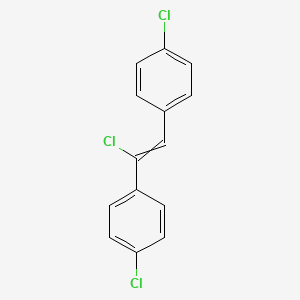
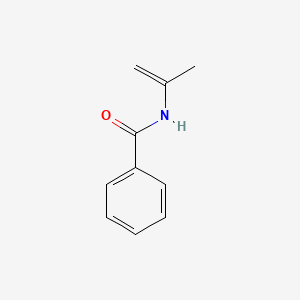
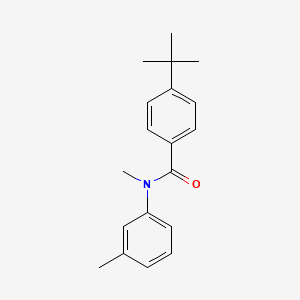
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
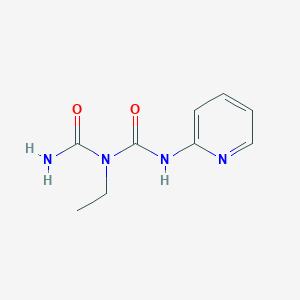
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
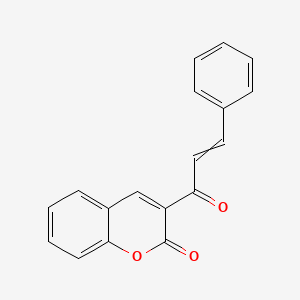

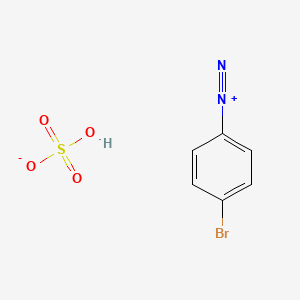

![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
